2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline
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Overview
Description
2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline is an organic compound characterized by the presence of a dioxolane ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline typically involves the following steps:
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Formation of the Dioxolane Ring: : The dioxolane ring can be synthesized by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst. For example, 2-methyl-1,3-dioxolane can be prepared by reacting acetaldehyde with ethylene glycol under acidic conditions.
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Attachment of the Aniline Group: : The next step involves the nucleophilic substitution reaction where the dioxolane derivative reacts with aniline. This can be achieved by using a suitable leaving group on the dioxolane ring, such as a halide or tosylate, and reacting it with aniline in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
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Reduction: : Reduction reactions can convert the nitro derivatives back to the aniline form or reduce other functional groups present in the molecule.
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Substitution: : The aromatic ring of the aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety can yield nitroaniline derivatives, while halogenation can produce halogenated aniline compounds.
Scientific Research Applications
2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline has several applications in scientific research:
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Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
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Biology: : The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features may contribute to binding affinity and specificity towards biological targets.
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Medicine: : Research into its pharmacological properties could lead to the discovery of new therapeutic agents. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug development.
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Industry: : In materials science, the compound can be used to synthesize polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring and aniline moiety can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)aniline: Similar in structure but lacks the methyl group on the dioxolane ring.
2-(2-Methyl-1,3-dioxolan-2-yl)ethanol: Contains a hydroxyl group instead of an aniline moiety.
2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid: Features a carboxylic acid group instead of an aniline moiety.
Uniqueness
2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline is unique due to the combination of the dioxolane ring and aniline moiety, which imparts distinct chemical and physical properties
Properties
CAS No. |
70661-01-7 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[(2-methyl-1,3-dioxolan-2-yl)methoxy]aniline |
InChI |
InChI=1S/C11H15NO3/c1-11(14-6-7-15-11)8-13-10-5-3-2-4-9(10)12/h2-5H,6-8,12H2,1H3 |
InChI Key |
VRLIBYSRQNTIOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)COC2=CC=CC=C2N |
Origin of Product |
United States |
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